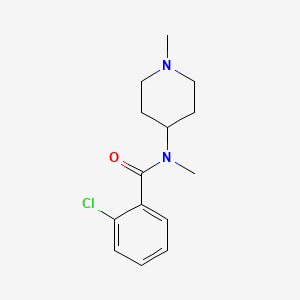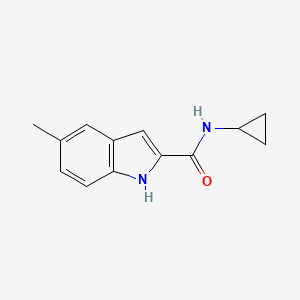
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide works by binding to the bromodomain of BET proteins, which prevents their interaction with acetylated histones and other transcriptional regulators. This, in turn, leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes. The precise mechanism of action of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is still being investigated, but it is thought to involve the disruption of protein-protein interactions that are critical for the regulation of gene expression.
Biochemical and Physiological Effects:
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In preclinical studies, N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide also has good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, the synthesis of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is a complex and challenging process that requires expertise in organic chemistry, and the compound is not yet commercially available. In addition, further research is needed to fully understand the potential side effects of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide and to optimize its dosing and administration.
Direcciones Futuras
There are numerous future directions for research on N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis and dosing, and the exploration of its mechanism of action. In cancer research, N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is being investigated as a potential combination therapy with other anti-cancer agents, and as a therapeutic agent for cancers that are resistant to current treatments. In addition, further research is needed to fully understand the role of BET proteins in various diseases and to identify additional small molecule inhibitors that can target these proteins.
Métodos De Síntesis
The synthesis of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 5-methyl-1H-indole-2-carboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then subjected to a series of chemical reactions, including cyclization and deprotection, to yield the final product. The synthesis of N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide is a challenging process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Aplicaciones Científicas De Investigación
N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent for various diseases. In cancer research, N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide has shown promising results as a selective inhibitor of the BET family of proteins, which are involved in the regulation of oncogenes and tumor suppressor genes. Preclinical studies have demonstrated that N~2~-cyclopropyl-5-methyl-1H-indole-2-carboxamide can inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer.
Propiedades
IUPAC Name |
N-cyclopropyl-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-2-5-11-9(6-8)7-12(15-11)13(16)14-10-3-4-10/h2,5-7,10,15H,3-4H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHLSAFLHLWBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)
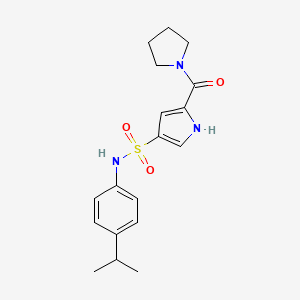
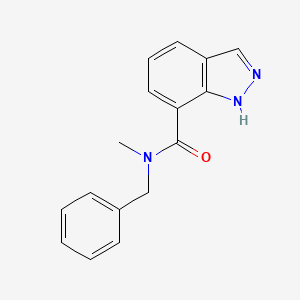
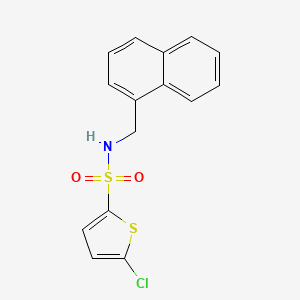
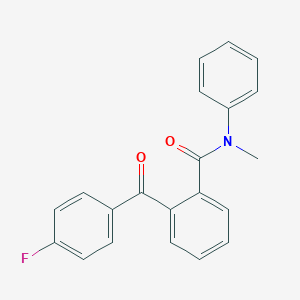
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
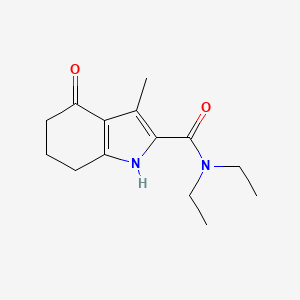
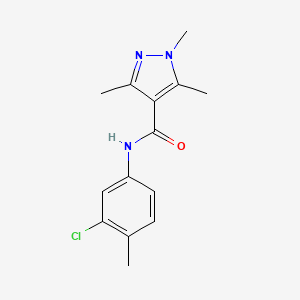
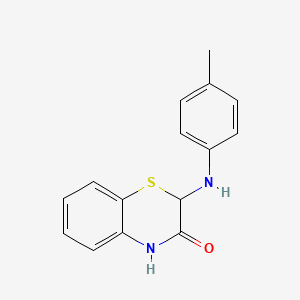
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
